2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide
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Overview
Description
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of 2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide can be compared with other similar compounds such as 2,3-dimethylindole and indole-2-carboxylic acid hydrazide . While these compounds share some structural similarities, this compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
5094-43-9 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2,3-dimethyl-1H-indole-4-carbohydrazide |
InChI |
InChI=1S/C11H13N3O/c1-6-7(2)13-9-5-3-4-8(10(6)9)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |
InChI Key |
TWXMYXOFTBCULA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC(=C12)C(=O)NN)C |
Origin of Product |
United States |
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